molecular formula C12H24BrNO B1218636 2-Bromo-N-decyl-acetamide CAS No. 5345-68-6

2-Bromo-N-decyl-acetamide

Cat. No.: B1218636
CAS No.: 5345-68-6
M. Wt: 278.23 g/mol
InChI Key: RZTGBAJAVREPOB-UHFFFAOYSA-N
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Description

2-Bromo-N-decyl-acetamide is an organic compound belonging to the family of amides. Its molecular formula is C12H24BrNO, and it has a molecular weight of 278.23 g/mol .

Biochemical Analysis

Biochemical Properties

2-Bromo-N-decylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of the compound. This interaction leads to the formation of reactive intermediates that can further react with other biomolecules . Additionally, 2-Bromo-N-decylacetamide has been shown to inhibit certain proteases, affecting protein degradation pathways . The nature of these interactions is primarily based on the bromine atom’s ability to form covalent bonds with nucleophilic sites on enzymes and proteins.

Cellular Effects

2-Bromo-N-decylacetamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors and epigenetic markers . Furthermore, 2-Bromo-N-decylacetamide affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . These effects highlight the compound’s potential as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of 2-Bromo-N-decylacetamide involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, through covalent and non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, 2-Bromo-N-decylacetamide inhibits cytochrome P450 enzymes by forming a stable complex with the heme group, preventing substrate binding and oxidation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and epigenetic regulators . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-N-decylacetamide have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to gradual degradation and loss of activity . In in vitro studies, the compound’s effects on cellular function have been shown to persist for several hours after treatment, indicating a sustained impact on cellular processes . In in vivo studies, long-term exposure to 2-Bromo-N-decylacetamide has been associated with cumulative effects on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of 2-Bromo-N-decylacetamide vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 2-Bromo-N-decylacetamide can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical or cellular response . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-Bromo-N-decylacetamide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolic reactions, including oxidation and reduction, leading to the formation of reactive intermediates . These intermediates can further participate in phase II metabolic reactions, such as conjugation with glutathione or glucuronic acid, facilitating their excretion from the body . The involvement of 2-Bromo-N-decylacetamide in these metabolic pathways highlights its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-Bromo-N-decylacetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, 2-Bromo-N-decylacetamide can bind to serum albumin and other plasma proteins, affecting its distribution and bioavailability in the body . These transport and distribution mechanisms play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 2-Bromo-N-decylacetamide is influenced by its chemical properties and interactions with cellular components . The compound has been found to localize primarily in the cytoplasm, with some accumulation in the endoplasmic reticulum and mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of 2-Bromo-N-decylacetamide can impact its activity and function, as it interacts with different biomolecules within these compartments.

Preparation Methods

The synthesis of 2-Bromo-N-decyl-acetamide typically involves the reaction of decylamine with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:

[ \text{Decylamine} + \text{Bromoacetyl bromide} \rightarrow \text{this compound} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-N-decyl-acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The compound can be reduced to N-decylacetamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation reactions can convert the amide group to other functional groups, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions .

Scientific Research Applications

2-Bromo-N-decyl-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-N-decyl-acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and exert antimicrobial effects .

Comparison with Similar Compounds

2-Bromo-N-decyl-acetamide can be compared with other similar compounds, such as:

    2-Bromo-N-methylacetamide: This compound has a similar structure but with a methyl group instead of a decyl group.

    2-Bromoacetamide: A simpler compound with only a bromine and an amide group.

The uniqueness of this compound lies in its long alkyl chain, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and molecules .

Properties

IUPAC Name

2-bromo-N-decylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BrNO/c1-2-3-4-5-6-7-8-9-10-14-12(15)11-13/h2-11H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTGBAJAVREPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201618
Record name N-Bromoacetyl-n-decylamine
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Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-68-6
Record name N-Bromoacetyl-n-decylamine
Source ChemIDplus
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Record name 2-BROMO-N-DECYLACETAMIDE
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Record name N-Bromoacetyl-n-decylamine
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Record name 5345-68-6
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Record name 2-BROMO-N-DECYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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